molecular formula C11H14O4 B2727611 2-(4,5-Dimethoxy-2-methylphenyl)acetic acid CAS No. 88517-06-0

2-(4,5-Dimethoxy-2-methylphenyl)acetic acid

Cat. No.: B2727611
CAS No.: 88517-06-0
M. Wt: 210.229
InChI Key: FGHGIZDPWFKTDL-UHFFFAOYSA-N
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Description

“2-(4,5-Dimethoxy-2-methylphenyl)acetic acid” is a chemical compound with the CAS Number: 88517-06-0 . It has a molecular weight of 210.23 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14O4/c1-7-4-9(14-2)10(15-3)5-8(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 210.23 . More detailed properties such as melting point, boiling point, and solubility would typically be found in a chemical database or a Material Safety Data Sheet (MSDS).

Scientific Research Applications

Pharmacological Profile of Pyrrolizine Derivatives

2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid, a compound with a similar structure, acts as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. This derivative exhibits anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage in animal experiments (Laufer, Tries, Augustin, & Dannhardt, 1994).

Synthesis and Crystal Structure Studies

A study on the multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones demonstrates the utility of acetic acid in the synthesis of complex molecules. Crystal structure analysis and in silico studies highlighted the physicochemical properties and potential receptor binding capabilities of these compounds, suggesting applications in drug design and molecular docking, especially against SARS-CoV-2 main protease (Patel et al., 2022).

Measurement Techniques in Environmental Studies

The use of (p-hydroxyphenyl)acetic acid in a fluorometric method for measuring hydrogen peroxide in seawater showcases an environmental application. This technique, based on the dimerization reaction, provides a stable and efficient method for detecting hydrogen peroxide levels, addressing challenges posed by naturally occurring organic materials (Miller & Kester, 1988).

Chemical Synthesis and Analysis

The acylation of 2,3-dimethyl-4-hydroxybenzofuran with various acetic acid derivatives led to the synthesis of di- and tri-methylfuroisoflavones. This research illustrates the versatility of acetic acid derivatives in synthesizing complex organic compounds, expanding the toolkit for chemical synthesis and pharmaceutical research (Kawase, Nanbu, & Miyoshi, 1968).

Mechanism of Action

The mechanism of action of “2-(4,5-Dimethoxy-2-methylphenyl)acetic acid” is not available . The mechanism of action typically refers to how a compound interacts with biological systems, which is often determined through biochemical or pharmacological studies.

Safety and Hazards

The safety information and hazards associated with “2-(4,5-Dimethoxy-2-methylphenyl)acetic acid” are not available in the sources I found . For comprehensive safety information, it’s best to refer to the compound’s MSDS, which would be provided by the manufacturer or supplier.

Properties

IUPAC Name

2-(4,5-dimethoxy-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7-4-9(14-2)10(15-3)5-8(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHGIZDPWFKTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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